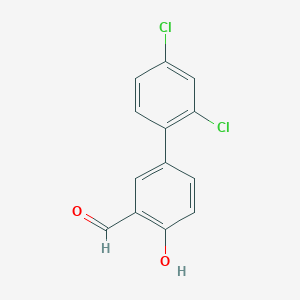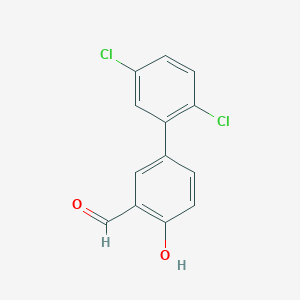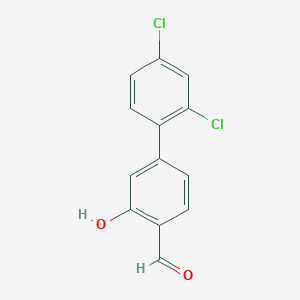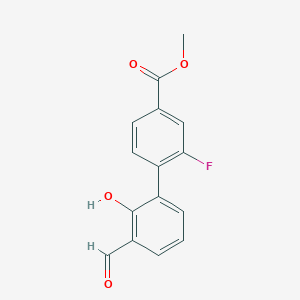![molecular formula C16H15NO3 B6378701 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261950-38-2](/img/structure/B6378701.png)
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95% (5-EAP-2FP-95%) is a phenolic compound that has been studied extensively in recent years due to its potential applications in the fields of biochemistry, physiology, and drug discovery. 5-EAP-2FP-95% is a derivative of the parent compound 5-amino-2-formylphenol (5-AFP), which has been studied since the 1960s. 5-EAP-2FP-95% has a higher degree of solubility in water, which makes it a more attractive candidate for research and drug development.
Wissenschaftliche Forschungsanwendungen
5-EAP-2FP-95% has been studied extensively in recent years due to its potential applications in the fields of biochemistry, physiology, and drug discovery. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 5-EAP-2FP-95% has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Wirkmechanismus
The mechanism of action of 5-EAP-2FP-95% is not yet fully understood, however, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It is also believed to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EAP-2FP-95% have not been extensively studied. However, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of the enzymes acetylcholinesterase and cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-cancer properties and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-EAP-2FP-95% for lab experiments include its high solubility in water, which makes it easy to work with, and its low toxicity, which makes it safe to use in experiments. Its low cost makes it an attractive option for research. The main limitation of 5-EAP-2FP-95% is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
The potential future directions for 5-EAP-2FP-95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be studied as a potential inhibitor of other enzymes, such as monoamine oxidase. In addition, it could be studied as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, it could be studied as a potential drug delivery system for other therapeutic agents.
Synthesemethoden
The synthesis of 5-EAP-2FP-95% is accomplished by the reaction of 5-amino-2-formylphenol (5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%) with ethylaminocarbonyl chloride (EAC). The reaction is conducted in a two-phase system consisting of aqueous and organic phases. The aqueous phase contains 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%, EAC, and a base such as sodium hydroxide or potassium hydroxide. The organic phase consists of a solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted at room temperature and the product is isolated by extraction with dichloromethane. The product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
N-ethyl-3-(4-formyl-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17-16(20)13-5-3-4-11(8-13)12-6-7-14(10-18)15(19)9-12/h3-10,19H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRYAEIERQUWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685296 |
Source


|
| Record name | N-Ethyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1261950-38-2 |
Source


|
| Record name | N-Ethyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
